molecular formula C13H12BrNO3 B3159152 methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate CAS No. 861206-27-1

methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate

Cat. No. B3159152
CAS RN: 861206-27-1
M. Wt: 310.14 g/mol
InChI Key: QIPADBHCCFKQEQ-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate” is a chemical compound with the molecular formula C13H12BrNO3 . It is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate” is characterized by a pyrrole ring attached to a benzenecarboxylate group. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom .

Scientific Research Applications

Photodynamic Therapy Applications

Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate, due to its structural similarity with compounds involved in photodynamic therapy (PDT), might find applications in this field. For instance, research on zinc phthalocyanine derivatives has shown promising results for PDT, highlighting their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers used in cancer treatment through PDT, suggesting potential research directions for methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate in similar applications (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Reactivity Studies

The compound's structure also implies potential utility in synthetic chemistry, particularly in creating pyrrole derivatives. Studies on the reactivity of pyrrole pigments, including electrophilic substitution reactions such as nitration and bromination, provide insights into how methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate might behave under similar conditions. This knowledge is valuable for developing new synthetic routes and compounds for various applications, including pharmaceuticals and materials science (Daroca, Mercé, Ribó, Trull, & Vallés, 1984).

Antiviral and Antimicrobial Research

Compounds structurally related to methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate have shown potential in antiviral and antimicrobial research. For example, the synthesis and evaluation of novel pyrrole derivatives have revealed significant antimicrobial activities, suggesting that similar compounds could serve as templates for new antimicrobial agents. This opens avenues for research into methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate and its derivatives as potential antimicrobial and antiviral agents (Hublikar et al., 2019).

Future Directions

The future directions of research on “methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate” and similar compounds could involve further structural optimization of pyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, these compounds could be explored for their potential in various therapeutic applications due to the diverse nature of activities of pyrrole-containing compounds .

properties

IUPAC Name

methyl 5-bromo-2-methoxy-4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-17-12-8-11(15-5-3-4-6-15)10(14)7-9(12)13(16)18-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPADBHCCFKQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Br)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301223050
Record name Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzenecarboxylate

CAS RN

861206-27-1
Record name Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861206-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-methoxy-4-(1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301223050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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